
4-Hydroxy-3-nitrobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the third position on the benzene ring, along with a chloride substituent on the carboxyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive functional groups.
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzoyl chloride can be synthesized through several methods. One common approach involves the nitration of 4-hydroxybenzoyl chloride. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions: 4-Hydroxy-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, ethanol, or thiol compounds under mild to moderate conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic medium.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Amino derivatives: from reduction reactions.
Carbonyl compounds: from oxidation reactions.
科学研究应用
4-Hydroxy-3-nitrobenzoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and polymers, where its reactive functional groups facilitate the formation of stable chemical bonds.
作用机制
The mechanism of action of 4-hydroxy-3-nitrobenzoyl chloride depends on its application. In chemical synthesis, its reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily undergoes nucleophilic attack. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring and adjacent functional groups. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
4-Hydroxybenzoyl chloride: Lacks the nitro group, making it less reactive in certain substitution reactions.
3-Nitrobenzoyl chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Nitrobenzoyl chloride: Lacks the hydroxyl group, influencing its chemical behavior and applications.
Uniqueness: 4-Hydroxy-3-nitrobenzoyl chloride is unique due to the presence of both hydroxyl and nitro groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial and research applications.
属性
CAS 编号 |
85136-67-0 |
|---|---|
分子式 |
C7H4ClNO4 |
分子量 |
201.56 g/mol |
IUPAC 名称 |
4-hydroxy-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H |
InChI 键 |
OIBCDLJVMQNOTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



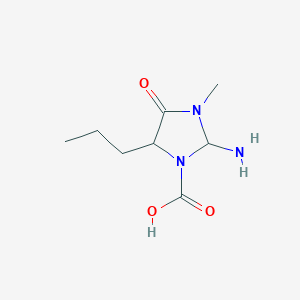
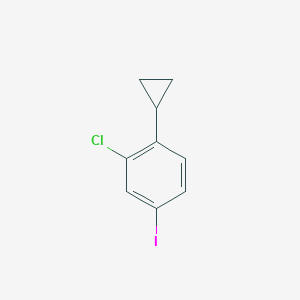
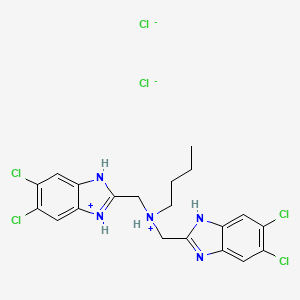

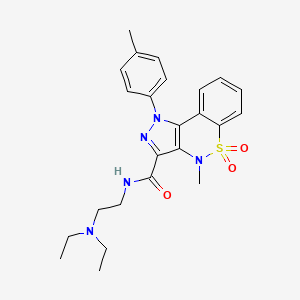
![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
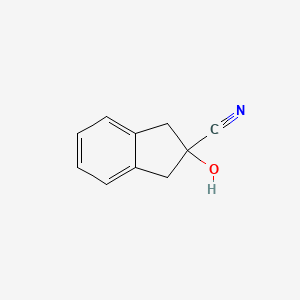


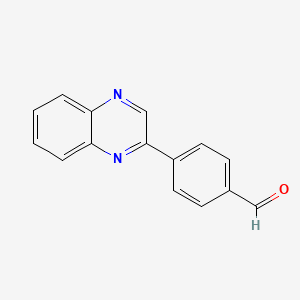


![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
